N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-fluorobenzamide
Description
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-fluorobenzamide is a heterocyclic compound featuring a fused acenaphthene-thiazole core substituted with a 2-fluorobenzamide moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiazole derivatives, which are known for antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-fluoro-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2OS/c21-15-7-2-1-5-13(15)19(24)23-20-22-18-14-6-3-4-11-8-9-12(17(11)14)10-16(18)25-20/h1-7,10H,8-9H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFLPSUHKYZXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-fluorobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Fusing with Acenaphthene: The thiazole ring is then fused with an acenaphthene moiety through a series of cyclization reactions.
Introduction of the Fluorobenzamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, in cancer research, it may inhibit the activity of certain kinases involved in cell signaling, thereby preventing cancer cell growth and proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Steric Effects
- 2-Fluorobenzamide: The fluorine atom’s electronegativity enhances polarity and may improve interactions with polar biological targets (e.g., enzyme active sites).
- 1-Naphthamide : The bulky naphthyl group increases steric hindrance and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the fluorinated analog .
Research Findings and Hypotheses
Antibacterial Potential
The dihydroacenaphthothiazole core is associated with disruption of bacterial cell wall synthesis or DNA gyrase inhibition, as seen in other thiazole derivatives . The 2-fluoro substituent’s electronegativity could mimic hydroxyl or carboxyl groups in natural substrates, enhancing competitive inhibition.
Solubility and Bioavailability
- 2-Fluorobenzamide : Predicted logP ≈ 3.5 (moderate lipophilicity).
Biological Activity
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial effects. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of the thiazole ring and subsequent modifications to introduce the 2-fluorobenzamide moiety. The structural features of this compound are crucial for its biological activity, particularly in targeting specific proteins involved in cancer proliferation.
-
Antiproliferative Activity :
- The compound exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to inhibit cell growth by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of key signaling pathways associated with tumor growth, such as the EGFR and BRAF pathways .
- Antimicrobial Properties :
Biological Activity Data
The following table summarizes the biological activity findings for this compound:
| Activity Type | Cell Line/Bacteria | IC50 (μM) | Notes |
|---|---|---|---|
| Antiproliferative | A549 (Lung Cancer) | 6.75 ± 0.19 | High activity in 2D assays |
| Antiproliferative | HCC827 (Lung Cancer) | 6.26 ± 0.33 | Significant activity observed |
| Antimicrobial | Escherichia coli | 15.0 ± 1.0 | Moderate antibacterial activity |
| Antimicrobial | Staphylococcus aureus | 10.0 ± 0.5 | Effective against Gram-positive bacteria |
Case Studies
- In Vitro Studies :
- Animal Models :
-
Mechanistic Studies :
- Detailed mechanistic studies have revealed that the compound acts by modulating apoptotic pathways and inhibiting specific kinases involved in cell proliferation and survival. This dual action enhances its efficacy as an anticancer agent while minimizing potential side effects associated with conventional therapies .
Q & A
Q. What are the established synthetic routes for N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-fluorobenzamide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of 1,2-dihydroacenaphthylen-5-amine with a fluorobenzoyl chloride derivative in a solvent like 2-propanol to form an intermediate amide.
- Step 2 : Cyclization using phosphorus pentasulfide (P₂S₅) in anhydrous toluene to generate the thiazole ring.
- Step 3 : Purification via recrystallization or chromatography.
Key intermediates and reaction conditions are critical for yield optimization. For example, excess P₂S₅ ensures complete thioamide formation, while alkaline oxidation (e.g., potassium ferricyanide) may refine ring closure .
Q. How is the compound characterized structurally?
X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard for determining bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing). NMR (¹H/¹³C) and FT-IR spectroscopy validate functional groups, while mass spectrometry confirms molecular weight .
Q. What preliminary biological activities are reported for this compound?
While direct studies are limited, structural analogs (e.g., thiazole-containing benzamides) exhibit anticancer activity by targeting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) in anaerobic organisms. In vitro assays (MTT/proliferation) are recommended to evaluate cytotoxicity against specific cancer cell lines .
Advanced Research Questions
Q. How does electrophilic substitution reactivity vary between the acenaphthene and heteroaromatic moieties?
Electrophilic reactions (nitration, bromination) predominantly target the electron-rich acenaphthene fragment under mild conditions (e.g., HNO₃/AcOH at 0°C). In contrast, harsher conditions (e.g., Br₂/FeBr₃ at 80°C) favor substitution on the fluorobenzamide ring. Regioselectivity is influenced by steric hindrance and electronic effects, which can be modeled computationally .
Q. What analytical methods resolve contradictions in synthetic yields or purity?
- HPLC-DAD/MS : Identifies byproducts and quantifies purity.
- TLC with multiple solvent systems : Monitors reaction progress and intermediates.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability of the final product.
Discrepancies in yields often arise from incomplete cyclization or side reactions during thioamide formation, necessitating strict control of P₂S₅ stoichiometry and reaction time .
Q. How can crystallization conditions be optimized for X-ray studies?
- Solvent screening : Use mixed solvents (e.g., CH₃OH/CHCl₃) to balance solubility and vapor diffusion.
- Temperature gradients : Slow cooling from 60°C to 4°C promotes single-crystal growth.
- Additives : Trace acetic acid can stabilize hydrogen-bonded dimers, improving crystal quality.
SHELXL refinement parameters (e.g., R-factor < 0.05) ensure high-resolution structural data .
Methodological Challenges
Q. How are structure-activity relationships (SAR) explored for derivatives?
- Modular synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the acenaphthene or benzamide positions.
- Biological assays : Compare IC₅₀ values against parent compound to identify critical functional groups.
- Docking studies : Use software like AutoDock Vina to predict binding modes with target enzymes (e.g., PFOR) .
Q. What strategies mitigate instability during storage?
Q. How are computational methods applied to predict reactivity?
- DFT calculations (Gaussian 16) : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Molecular dynamics (MD) : Simulate solvent interactions to optimize reaction conditions .
Data Interpretation
Q. How to address conflicting bioactivity data across studies?
- Standardize assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., 48-h exposure).
- Control compounds : Include reference drugs (e.g., doxorubicin) to validate assay sensitivity.
- Meta-analysis : Pool data from multiple studies to identify trends obscured by experimental variability .
Q. What statistical methods validate reproducibility in synthesis?
- Design of Experiments (DoE) : Taguchi or Box-Behnken designs optimize reaction parameters (temperature, solvent ratio).
- ANOVA : Analyzes variance across batches to isolate critical factors (e.g., catalyst purity) .
Emerging Research Directions
Q. Can this compound serve as a precursor for photoactive probes?
- Functionalization : Introduce fluorophores (e.g., dansyl) at the acenaphthene ring.
- Photophysical studies : Measure quantum yields and Stokes shifts in PBS buffer.
Preliminary work on similar thiazoles shows potential for live-cell imaging .
Q. What catalytic applications are feasible?
- Ligand design : Coordinate the thiazole nitrogen to transition metals (e.g., Pd, Cu) for cross-coupling reactions.
- Asymmetric catalysis : Test enantioselectivity in aldol or Heck reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
